molecular formula C13H16BrNO2 B6360828 trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate CAS No. 1637781-22-6

trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate

Cat. No.: B6360828
CAS No.: 1637781-22-6
M. Wt: 298.18 g/mol
InChI Key: GEQXUJINCDLMHK-MNOVXSKESA-N
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Description

trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate: is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. This compound features a tert-butyl group, a bromophenyl group, and an aziridine ring, making it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halogenated precursor under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the aziridine intermediate.

    Addition of the Tert-butyl Group: The tert-butyl group is often introduced through esterification or alkylation reactions using tert-butyl alcohol or tert-butyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the opening of the aziridine ring and formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, moderate temperatures.

Major Products:

    Oxidation: Oxaziridines, hydroxylated derivatives.

    Reduction: Amines, ring-opened products.

    Substitution: Substituted aziridines, various functionalized derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for studying biological processes and developing diagnostic tools.

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Medicine:

    Antimicrobial Agents: Explored for its antimicrobial properties, particularly against resistant bacterial strains.

    Cancer Research: Studied for its potential anticancer activity through the inhibition of specific molecular targets.

Industry:

    Material Science: Used in the development of advanced materials, including polymers and coatings with unique properties.

    Agriculture: Investigated for its potential use in the synthesis of agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This reactivity can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in targeted cells.

Comparison with Similar Compounds

    trans-Tert-butyl 3-phenylaziridine-2-carboxylate: Similar structure but lacks the bromine atom, leading to different reactivity and applications.

    trans-Tert-butyl 3-(4-bromophenyl)-aziridine-2-carboxylate: Positional isomer with the bromine atom at the para position, affecting its chemical behavior.

    trans-Tert-butyl 3-(3-chlorophenyl)-aziridine-2-carboxylate: Chlorine-substituted analog with different electronic and steric properties.

Uniqueness: The presence of the bromine atom in trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate imparts unique reactivity, making it suitable for specific synthetic and research applications. Its ability to undergo various chemical reactions and its potential biological activities distinguish it from other similar compounds.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-(3-bromophenyl)aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQXUJINCDLMHK-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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